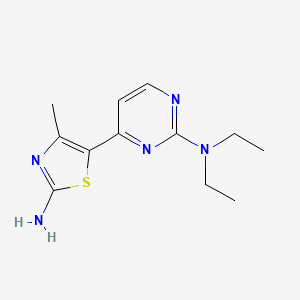

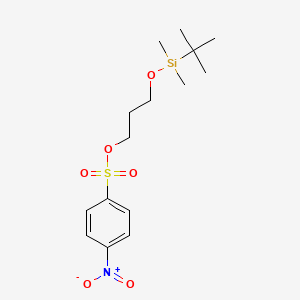

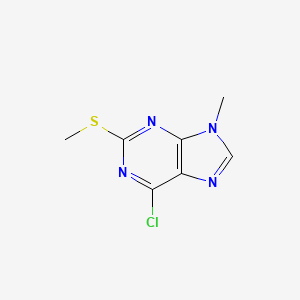

![molecular formula C9H7N3 B1456783 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1423032-21-6](/img/structure/B1456783.png)

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Overview

Description

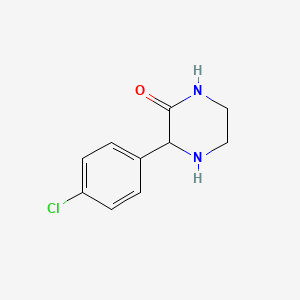

“6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C9H7N3. It is a solid substance . This compound belongs to the class of organic compounds known as imidazo[1,2-a]pyridines, which are organic compounds containing an imidazo ring fused to a pyridine ring .

Molecular Structure Analysis

The InChI code for “6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” is 1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” are not detailed in the available resources, imidazo[1,2-a]pyridines in general can undergo various radical reactions for direct functionalization . These reactions can involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

“6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” has a molecular weight of 157.17 . It is a solid substance .Scientific Research Applications

Medicinal Chemistry

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile serves as a key scaffold in medicinal chemistry due to its structural similarity to biomolecules. It’s used in the synthesis of compounds with potential therapeutic effects, including antituberculosis agents . Its analogues have been studied for their efficacy in reducing bacterial load in acute TB mouse models, showing promising results at various dosages .

Material Science

The imidazo[1,2-a]pyridine core of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile is recognized for its applications in material science. It can be utilized in the design of organic semiconductors, photovoltaic materials, or as a ligand in coordination chemistry to create novel materials with specific electronic or optical properties .

Pharmacology

Pharmacologically, 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile and its derivatives can be investigated for drug development. Its structural features may be beneficial in crossing biological barriers, enhancing drug delivery, or improving pharmacokinetic profiles .

Mechanism of Action

Target of Action

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile has been identified as a covalent inhibitor with potential anticancer properties . The primary target of this compound is the KRAS G12C protein , a common mutation in various types of cancer. This protein plays a crucial role in cell proliferation and survival, making it a significant target for cancer treatment .

Mode of Action

The compound interacts with its target, the KRAS G12C protein, by forming a covalent bond . This interaction results in the inhibition of the protein’s function, thereby preventing the proliferation of cancer cells .

Result of Action

The primary result of the action of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile is the inhibition of the KRAS G12C protein . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby potentially slowing the progression of the disease .

properties

IUPAC Name |

6-methylimidazo[1,2-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTVMUSIWJOFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

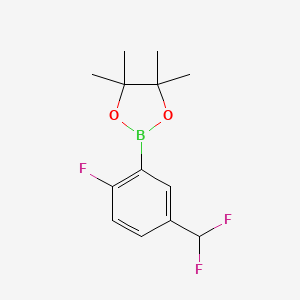

![5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid](/img/structure/B1456702.png)